molecular formula C15H14N2O4 B2909981 N-(4-ethoxyphenyl)-4-nitrobenzamide CAS No. 262847-46-1

N-(4-ethoxyphenyl)-4-nitrobenzamide

Cat. No.: B2909981
CAS No.: 262847-46-1
M. Wt: 286.287
InChI Key: UJTFAIACKGEUFV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of an ethoxy group attached to the phenyl ring and a nitro group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-ethoxyphenyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents .

Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It can also be employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, leading to inhibition of their activity. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Uniqueness: N-(4-ethoxyphenyl)-4-nitrobenzamide is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-14-9-5-12(6-10-14)16-15(18)11-3-7-13(8-4-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTFAIACKGEUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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